4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide
Overview
Description
4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a benzotriazole moiety attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the benzotriazole moiety through a cyclization reaction involving o-phenylenediamine and nitrous acid. The final step involves the coupling of the benzotriazole derivative with the nitrated 4-methoxybenzoic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Cyclization: The benzotriazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Cyclization: Nitrous acid generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Major Products Formed
Reduction: 4-methoxy-3-amino-N-(2-phenylbenzotriazol-5-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds incorporating the benzotriazole moiety.
Scientific Research Applications
4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The benzotriazole moiety can enhance binding affinity to specific molecular targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
- 4-methoxy-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 4-methyl-3-nitro-N-(1-phenylethyl)benzamide
Uniqueness
4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with molecular targets or unique material properties.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-29-19-10-7-13(11-18(19)25(27)28)20(26)21-14-8-9-16-17(12-14)23-24(22-16)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHSHZYPLFBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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